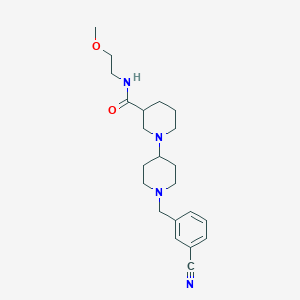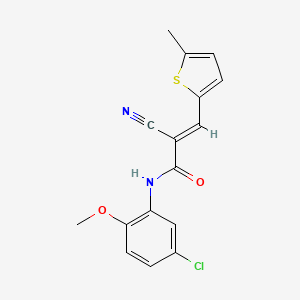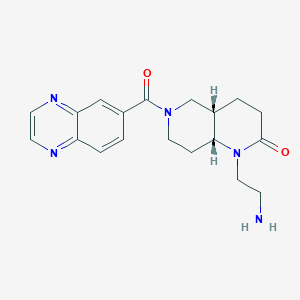![molecular formula C19H16BrNO2 B5313993 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as BEQ-2, and its chemical formula is C21H17BrN2O2.
Aplicaciones Científicas De Investigación
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anti-cancer properties. Studies have shown that BEQ-2 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. BEQ-2 also inhibits the expression of various oncogenes and activates tumor suppressor genes, which further contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that this compound possesses significant anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BEQ-2 has also been shown to possess significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its high potency and selectivity towards cancer cells. This compound is also relatively easy to synthesize, making it readily available for various scientific research applications. However, one of the major limitations of using BEQ-2 is its potential toxicity towards normal cells, which can limit its clinical applications.
Direcciones Futuras
There are several future directions for the research and development of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol. One of the most promising directions is the development of new anti-cancer agents based on this compound. Researchers are also exploring the potential applications of BEQ-2 in the treatment of various inflammatory and infectious diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of ethyl 5-bromo-2-hydroxybenzoate with 8-hydroxyquinoline in the presence of a base catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol.
Propiedades
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-18-11-8-15(20)12-14(18)7-10-16-9-6-13-4-3-5-17(22)19(13)21-16/h3-12,22H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJMDEYWPIHW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)

![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5313980.png)
![{(2S,4R)-4-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]-1-methylpyrrolidin-2-yl}methanol](/img/structure/B5313987.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide](/img/structure/B5313996.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)